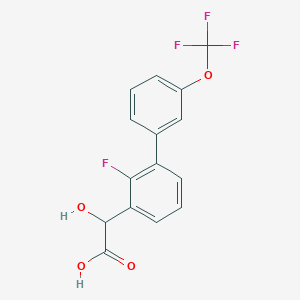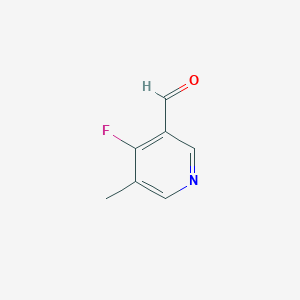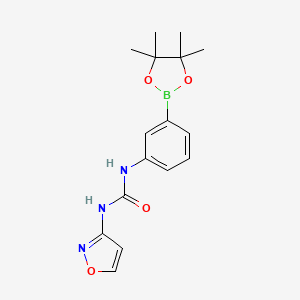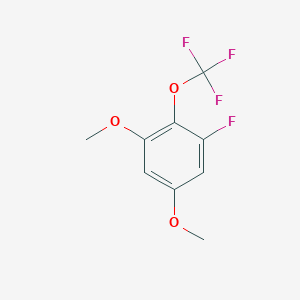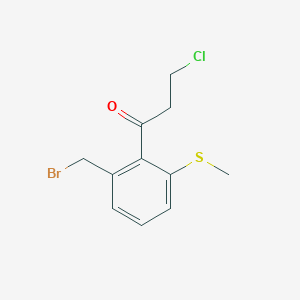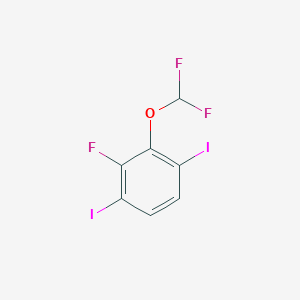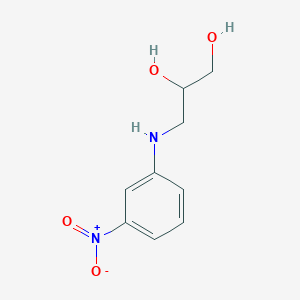![molecular formula C23H24N4O2 B14059433 N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a benzofuran moiety, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Construction of the Pyrimidine Core: The pyrimidine ring is formed using condensation reactions between suitable amines and carbonyl compounds.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)morpholine: A simpler compound with a morpholine ring and an aminopropyl group.
2-{[3-(4-Morpholinyl)propyl]amino}nicotinic acid: Contains a morpholine ring and a nicotinic acid moiety.
N-[3-(4-Morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine: Similar structure with a thieno[2,3-d]pyrimidine core.
Uniqueness
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine is unique due to its combination of a benzofuran moiety, a pyrimidine core, and a morpholine ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N4O2/c1-2-7-17(8-3-1)22-25-20-18-9-4-5-10-19(18)29-21(20)23(26-22)24-11-6-12-27-13-15-28-16-14-27/h1-5,7-10H,6,11-16H2,(H,24,25,26) |
InChI Key |
NJWICRYVNHCLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
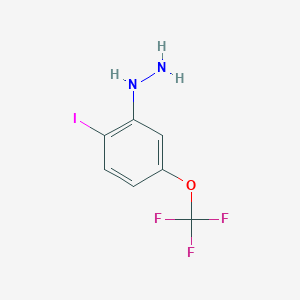
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
